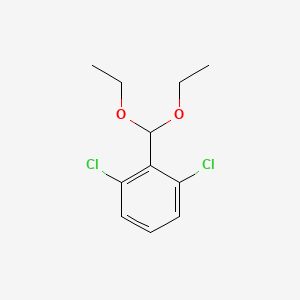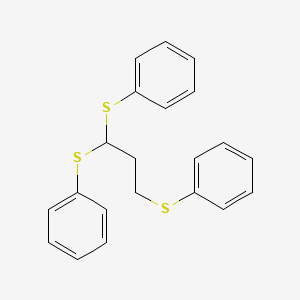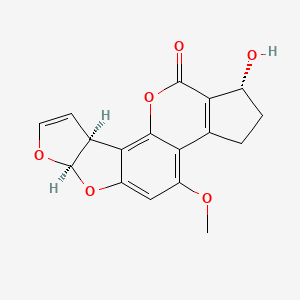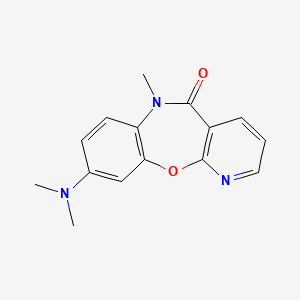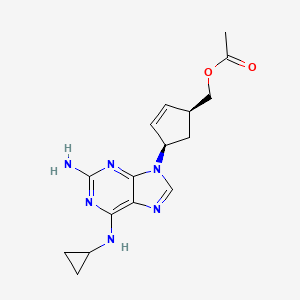
O-Acetyl Abacavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Acetyl Abacavir: is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Abacavir is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme. This compound is a modified form of Abacavir, where an acetyl group is introduced to enhance its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Abacavir typically involves the acetylation of Abacavir. The process begins with the preparation of Abacavir, which is synthesized through a multi-step process involving the reaction of a suitable di-halo aminopyrimidine with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The acetylation step involves reacting Abacavir with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: O-Acetyl Abacavir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, Abacavir.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields Abacavir.
Substitution: Results in various substituted derivatives depending on the reagent used.
科学研究应用
O-Acetyl Abacavir has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on nucleoside analogs.
Biology: Investigated for its potential to enhance the bioavailability and stability of Abacavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiviral drugs and formulations.
作用机制
O-Acetyl Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. The acetyl group enhances its ability to penetrate cellular membranes, allowing it to reach its target more effectively. Once inside the cell, it is converted back to Abacavir, which is then phosphorylated to its active form. This active form competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
相似化合物的比较
Abacavir: The parent compound, used in HIV treatment.
Didanosine: Another nucleoside reverse transcriptase inhibitor.
Stavudine: Similar mechanism of action but different chemical structure.
Lamivudine: Often used in combination with Abacavir for enhanced efficacy.
Emtricitabine: A nucleoside analog with similar antiviral activity.
Uniqueness: O-Acetyl Abacavir is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties, making it potentially more effective in clinical applications compared to its parent compound .
属性
分子式 |
C16H20N6O2 |
|---|---|
分子量 |
328.37 g/mol |
IUPAC 名称 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C16H20N6O2/c1-9(23)24-7-10-2-5-12(6-10)22-8-18-13-14(19-11-3-4-11)20-16(17)21-15(13)22/h2,5,8,10-12H,3-4,6-7H2,1H3,(H3,17,19,20,21)/t10-,12+/m1/s1 |
InChI 键 |
IZAFXYKTLWYNFW-PWSUYJOCSA-N |
手性 SMILES |
CC(=O)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
规范 SMILES |
CC(=O)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



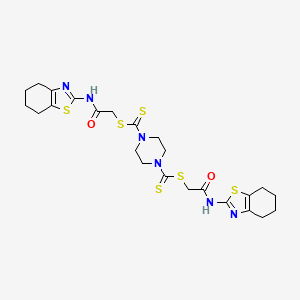


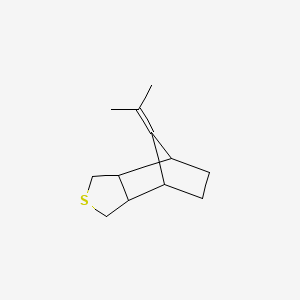
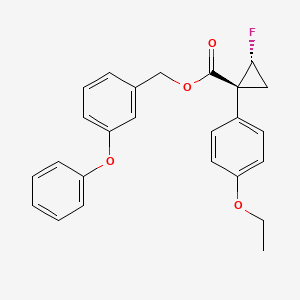
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
